![molecular formula C22H21NO5S B3439562 N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]BENZAMIDE](/img/structure/B3439562.png)
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]BENZAMIDE
Overview
Description
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-hydroxy-3-(4-methoxybenzenesulfonyl)-2,5-dimethylphenylamine with benzoyl chloride in the presence of a base such as triethylamine.
Functional Group Modifications:
Hydroxylation: The hydroxyl group can be introduced via selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: This compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Due to its complex structure, it can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.
Industry
Polymer Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]BENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]ACETAMIDE
- N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]PROPIONAMIDE
Uniqueness
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and material science.
Properties
IUPAC Name |
N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2,5-dimethylphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S/c1-14-13-19(23-22(25)16-7-5-4-6-8-16)15(2)21(20(14)24)29(26,27)18-11-9-17(28-3)10-12-18/h4-13,24H,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZYURLHZKXHTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)C)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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